4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
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Overview
Description
4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group enhances its chemical properties, making it a valuable compound for research and industrial purposes.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been reported to interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
It’s known that similar compounds can affect a variety of pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol and catalysts like potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the thiazole and fluorophenyl groups but differs in the substitution pattern.
4-(4-Fluorophenyl)-1,3-thiazol-2-amine: Contains the thiazole and fluorophenyl groups but lacks the pyrimidine moiety.
Uniqueness
The uniqueness of 4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine lies in its combination of the thiazole and pyrimidine rings, along with the fluorophenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4S/c14-9-3-1-8(2-4-9)12-17-7-11(19-12)10-5-6-16-13(15)18-10/h1-7H,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPILPBIDWYFJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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